![molecular formula C18H21N3O3 B213794 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid, also known as BPC-157, is a peptide that has gained attention in the scientific community for its potential therapeutic applications. It is a synthetic peptide derived from a protein found in the gastric juice of humans. BPC-157 has been shown to have a wide range of beneficial effects, including promoting tissue healing, reducing inflammation, and protecting the gastrointestinal tract.
Mecanismo De Acción
The exact mechanism of action of 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is not fully understood. However, it is thought to work through a variety of mechanisms, including promoting angiogenesis, reducing inflammation, and promoting tissue healing. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has also been shown to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).
Biochemical and Physiological Effects
2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has been shown to have a wide range of biochemical and physiological effects. It promotes tissue healing by increasing the expression of growth factors and promoting angiogenesis. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. In addition, 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid protects the gastrointestinal tract by increasing the production of mucus and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid in lab experiments is its wide range of therapeutic effects. It has been shown to be effective in promoting tissue healing, reducing inflammation, and protecting the gastrointestinal tract. Another advantage is that 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is relatively stable and can be administered orally. However, one limitation of using 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration method for 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid.
Direcciones Futuras
There are many potential future directions for research on 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has been shown to have neuroprotective effects and to improve cognitive function, suggesting that it may be useful in treating these conditions. Another area of interest is its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has been shown to reduce inflammation and promote tissue healing, suggesting that it may be effective in treating these conditions. Finally, more research is needed to determine the optimal dosage and administration method for 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid, as well as its long-term safety and efficacy.
Métodos De Síntesis
2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is synthesized using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain one amino acid at a time, using a resin-bound amino acid as a starting point. The amino acids are added in a specific sequence, with each addition protected by a temporary blocking group to prevent unwanted reactions. Once the peptide chain is complete, the blocking groups are removed, and the peptide is cleaved from the resin.
Aplicaciones Científicas De Investigación
2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid promotes cell proliferation and migration, as well as reducing oxidative stress and inflammation. In vivo studies have demonstrated that 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has a wide range of therapeutic effects, including promoting tissue healing, reducing inflammation, and protecting the gastrointestinal tract. 2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has also been shown to have neuroprotective effects and to improve cognitive function.
Propiedades
Nombre del producto |
2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid |
|---|---|
Fórmula molecular |
C18H21N3O3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[(1-benzylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H21N3O3/c22-17(15-8-4-5-9-16(15)18(23)24)20-14-10-19-21(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12,15-16H,4-5,8-9,11H2,(H,20,22)(H,23,24) |
Clave InChI |
FMZQRXKMUFIYCN-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B213716.png)
![N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B213717.png)
![N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213719.png)
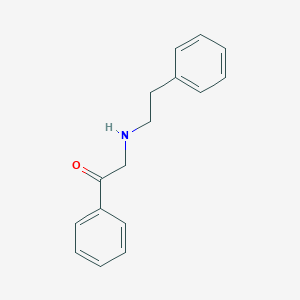
![4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B213723.png)
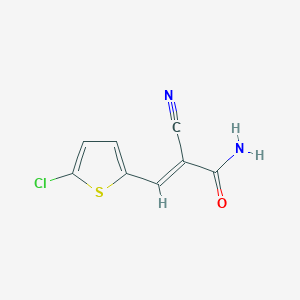
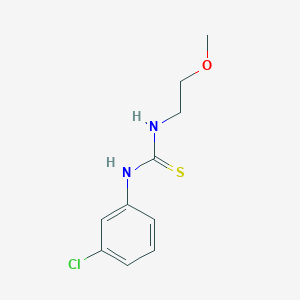
![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate](/img/structure/B213726.png)
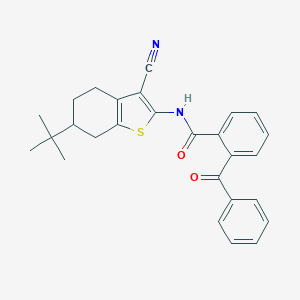
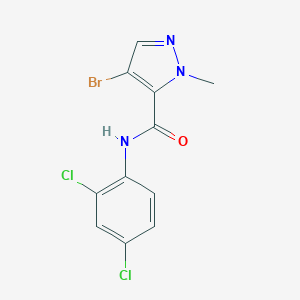
![N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide](/img/structure/B213730.png)
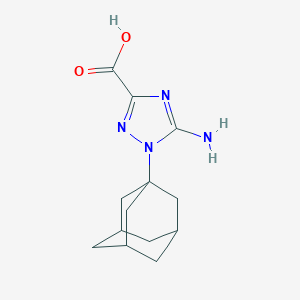
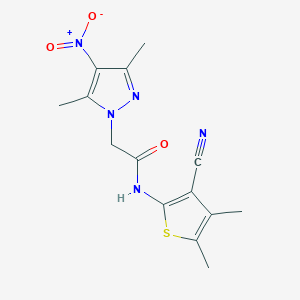
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopentylamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B213736.png)